Ethyl 2-methyl-3-phenyloxirane-2-carboxylate
Overview
Description
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate, also known as Ethyl 2-methyl-3-phenyl-2-oxiranecarboxylate, is a chemical compound with the linear formula C12H14O3 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of Ethyl 2-methyl-3-phenyloxirane-2-carboxylate is based on structures generated from information available in ECHA’s databases . The molecular formula is C12H14O3 .Physical And Chemical Properties Analysis
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate is a clear, colorless to pale yellow viscous liquid to solid . It has a sweet fruity aroma reminiscent of berries . It is sparingly soluble in water but soluble in ethanol . The boiling point is 295-297°C (decomposes) .Scientific Research Applications
Hypoglycemic Activity
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate demonstrates significant potential in medical research, particularly in the study of blood glucose regulation. It has been synthesized and evaluated for its hypoglycemic activity. Notably, certain derivatives of this compound have shown remarkable blood glucose lowering activities in fasted rats. Specifically, ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate exhibited the most favorable activity, highlighting its potential in diabetes research (Eistetter & Wolf, 1982).
Annulation and Synthesis
This compound plays a crucial role in chemical synthesis, particularly in annulation processes. It acts as a 1,4-dipole synthon in [4 + 2] annulations with N-tosylimines, resulting in the formation of highly functionalized tetrahydropyridines. This process demonstrates complete regioselectivity and excellent yield, which is vital for efficient synthesis in organic chemistry (Zhu, Lan & Kwon, 2003).
Epoxidation and Derivative Synthesis
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate is also significant in the synthesis of homochiral derivatives and dioxirane derivatives. These compounds are crucial for various chemical reactions, including epoxidation, which is a critical step in many organic synthesis pathways (Brown, Marples, Smith & Walton, 1995).
Safety And Hazards
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate is classified as Aquatic Chronic 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . It has the signal word “Warning” and the following hazard statements: H315 - H317 - H319 - H410 . Precautionary statements include P261 - P264 - P273 - P280 - P302 + P352 - P305 + P351 + P338 .
properties
IUPAC Name |
ethyl 2-methyl-3-phenyloxirane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-14-11(13)12(2)10(15-12)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJLNEHAZVPEFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(O1)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40488661 | |
Record name | Ethyl 2-methyl-3-phenyloxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40488661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate | |
CAS RN |
41232-97-7 | |
Record name | Ethyl 2-methyl-3-phenyloxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40488661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.